molecular formula C14H15NO4S2 B2808333 6-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid CAS No. 851304-85-3

6-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

Cat. No.: B2808333
CAS No.: 851304-85-3
M. Wt: 325.4
InChI Key: IKSSQUDPQCNNNX-PKNBQFBNSA-N
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Description

Properties

IUPAC Name

6-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S2/c16-12(17)6-2-1-3-7-15-13(18)11(21-14(15)20)9-10-5-4-8-19-10/h4-5,8-9H,1-3,6-7H2,(H,16,17)/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSSQUDPQCNNNX-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the furan ring, followed by the introduction of the thiazolidine and hexanoic acid components. One common synthetic route includes the reaction of furan-2-carbaldehyde with thiourea to form the thiazolidine ring, followed by subsequent reactions to introduce the hexanoic acid moiety.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and specific solvents may also be employed to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The furan ring can be oxidized to form furan-2-carboxylic acid.

  • Reduction: : The thiazolidine ring can be reduced to form a thiazolidine derivative.

  • Substitution: : The hexanoic acid moiety can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Furan-2-carboxylic acid

  • Reduction: : Thiazolidine derivatives

  • Substitution: : Various substituted hexanoic acids

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Studied for its potential biological activity, including antimicrobial and antioxidant properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals, while its antimicrobial activity may involve the disruption of microbial cell membranes.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 6-[(5E)-5-(Furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
  • CAS No.: 851304-85-3
  • Molecular Formula: C₁₄H₁₅NO₄S₂
  • Molecular Weight : 325.4 g/mol
  • Key Structural Features: Central 1,3-thiazolidin-4-one core with a 2-sulfanylidene group. A (5E)-configured furan-2-ylmethylidene substituent at position 3.
  • Physicochemical Properties: Hydrogen Bond Donors: 1 (carboxylic acid group) . Hydrogen Bond Acceptors: 6 (furan oxygen, thiazolidinone carbonyl, sulfanylidene, and carboxylic acid oxygen) . Topological Polar Surface Area (TPSA): Estimated >100 Ų due to multiple polar groups.

The compound belongs to the 5-arylidene-2-thioxothiazolidin-4-one family, which is known for diverse bioactivities, including antimicrobial, anticancer, and antihyperglycemic properties . Below is a comparative analysis with structurally analogous derivatives:

Table 1: Structural and Physicochemical Comparison
Compound Name (Substituent Variation) Molecular Formula Molecular Weight (g/mol) Key Properties/Substituents Predicted/Reported Data
Target Compound : 5-(Furan-2-ylmethylidene) C₁₄H₁₅NO₄S₂ 325.4 Furan substituent; hexanoic acid chain H-Bond Donors: 1; Acceptors: 6
5-(4-tert-Butylbenzylidene) C₂₀H₂₅NO₃S₂ 391.5 Bulky 4-tert-butylphenyl group Predicted CCS (Ų): 196.6 ([M+H]⁺)
5-(4-Chlorophenyl-furan-2-yl) C₂₀H₁₈ClNO₄S₂ 435.9 Chlorophenyl-furan hybrid XLogP3: 4.9; TPSA: 128 Ų
5-(2-Methoxyphenyl) C₁₇H₁₉NO₄S₂ 365.5 Methoxy group enhances lipophilicity SMILES: COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)
5-(4-Fluorophenyl) C₁₇H₁₈FNO₃S₂ 375.5 Fluorine substituent (electron-withdrawing) Safety Data: P210 (avoid ignition sources)
5-(Benzimidazol-2-ylmethylidene) C₁₉H₁₈N₃O₃S₂ 412.5 Benzimidazole moiety (potential DNA interaction) Synonyms: CHEMBL1429917, ZINC2221349
Key Observations:

Substituent Effects on Lipophilicity: The 4-chlorophenyl-furan hybrid (XLogP3 = 4.9) is more lipophilic than the target compound (estimated XLogP3 ~3.5), likely due to its larger aromatic substituent. The methoxyphenyl derivative (C₁₇H₁₉NO₄S₂) balances moderate lipophilicity with hydrogen-bonding capacity.

Biological Implications: While direct bioactivity data for the target compound is absent, rhodanine analogs (e.g., 5-benzylidene derivatives) exhibit antimicrobial activity against Staphylococcus aureus and Escherichia coli . Thiazolidinones with carboxylic acid chains (e.g., hexanoic acid in the target compound) are hypothesized to improve solubility and target binding via carboxylate interactions, as seen in antihyperglycemic agents .

Synthetic Routes: The target compound could be synthesized via Knoevenagel condensation, analogous to ’s method for 3-allyl-5-arylidene derivatives using THF, reflux, and silica gel purification .

Safety and Handling :

  • The 4-fluorophenyl analog mandates precautions against ignition sources (P210) , suggesting similar protocols for the target compound due to its sulfanylidene and furan groups.

Biological Activity

6-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid is a compound that belongs to the class of thiazolidinones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C₁₈H₁₈N₂O₄S
  • IUPAC Name : 6-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
  • Molecular Weight : 346.47 g/mol

Antimicrobial Activity

Research has indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of rhodanine-furan conjugates possess antibacterial activity against various strains of bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16–32 mg/ml
Staphylococcus epidermidis16–32 mg/ml
Bacillus subtilisNo significant effect observed

These findings suggest that the furan ring and thiazolidinone structure may contribute to the compound's ability to disrupt bacterial cell walls or inhibit essential metabolic pathways .

Anticancer Properties

The compound has also been evaluated for its potential anticancer effects. Studies have demonstrated that thiazolidinone derivatives can induce apoptosis in cancer cells through various mechanisms, including:

  • Inhibition of Cell Proliferation : Compounds have shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
  • Induction of Apoptosis : Mechanistic studies indicate that these compounds can activate apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

Enzyme Inhibition

The biological activity of 6-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid extends to enzyme inhibition. Notable findings include:

Enzyme TargetType of Inhibition
NS2B-NS3 protease (Dengue virus)Competitive inhibition
ThrombinNoncompetitive inhibition
E. coli MurAMixed-type inhibition

These results highlight the potential of this compound as a lead in the development of antiviral and antibacterial agents .

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • Zvarec et al. (2024) reported that thiazolidinone derivatives exhibited varying degrees of antibacterial activity against Gram-positive bacteria, with specific MIC values indicating their effectiveness .
  • Cancer Cell Line Study :
    • A study published in Current Chemistry Letters (2024) demonstrated that certain thiazolidinone derivatives could inhibit the growth of MCF-7 cells by inducing apoptosis, suggesting a mechanism for their anticancer effects .
  • Enzyme Inhibition Research :
    • Mendgen et al. (2024) investigated the inhibitory effects on various enzymes and found significant interactions with serine proteases, indicating potential applications in drug development against viral infections .

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